(2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide
Description
The compound (2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide is a synthetic enamide derivative characterized by a 2,4-dichlorophenyl group and a triazolopyrimidine-containing propyl side chain. The (2E) configuration of the enamide moiety ensures a planar geometry, which is critical for molecular interactions with biological targets .
Properties
Molecular Formula |
C19H19Cl2N5O |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C19H19Cl2N5O/c1-12-10-13(2)26-17(24-25-19(26)23-12)4-3-9-22-18(27)8-6-14-5-7-15(20)11-16(14)21/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,27)/b8-6+ |
InChI Key |
FIDWYGNTKIWSOB-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The 5,7-dimethyl[1,2,] triazolo[4,3-a]pyrimidin-3-yl moiety is synthesized via cyclocondensation reactions. A one-pot three-component strategy is widely employed, as demonstrated in the synthesis of analogous triazolopyrimidines (Scheme 1) .
-
Reactants :
-
5-Amino-1,2,4-triazole derivatives (e.g., 3-amino-5-methyl-1,2,4-triazole)
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Aromatic aldehydes (e.g., acetylacetone for methyl group introduction)
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Malononitrile or ethyl acetoacetate
-
-
Catalyst : Sodium hydroxide (20 mol%) in ethanol under reflux .
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Mechanism :
-
Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated intermediate.
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Michael addition of the triazole amine followed by cyclization yields the triazolopyrimidine core.
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Optimization :
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Ultrasonic irradiation reduces reaction time from 12 hours to 2 hours with comparable yields .
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TiO₂-Bis[TMS−NH₂⁺C(NO₂)₃⁻] nano-catalysts enhance regioselectivity in solvent-free conditions .
Functionalization with Propylamine Side Chain
The propylamine linker is introduced via nucleophilic substitution or reductive amination.
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Chlorination : The triazolopyrimidine core is treated with POCl₃ to generate a reactive chloride at the 3-position .
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Alkylation :
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Yield : 70–78% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Alternative Approach :
-
Mitsunobu reaction with 3-azidopropanol followed by Staudinger reduction achieves higher stereochemical control .
Enamide Formation via Condensation
The (2E)-3-(2,4-dichlorophenyl)prop-2-enamide moiety is synthesized through electrophilic activation of amides .
-
Reactants :
-
2,4-Dichlorophenylacrylic acid
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Propylamine-functionalized triazolopyrimidine
-
-
Activation : Tf₂O (triflic anhydride) activates the acrylic acid to form a mixed anhydride.
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Coupling : React with the amine at 0°C in CH₂Cl₂, followed by slow warming to room temperature.
-
Stereoselectivity : The E-configuration is favored due to steric hindrance during elimination .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Catalyst | None (thermal activation) |
| Purification | Column chromatography (Hex/EA) |
Final Purification and Characterization
Purification :
-
Preparative HPLC (C18 column, MeCN/H₂O gradient) removes residual byproducts.
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Recrystallization from ethanol/water improves purity to >98% .
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.65–7.45 (m, 3H, dichlorophenyl), 6.52 (d, J = 15.6 Hz, 1H, enamide), 3.42 (t, J = 7.2 Hz, 2H, propyl) .
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HRMS : m/z calcd for C₂₃H₂₂Cl₂N₆O: 485.12; found: 485.14.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
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Regioselectivity in Triazolopyrimidine Synthesis : Use of TiO₂-based catalysts ensures C5/C7 methylation without byproducts .
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E/Z Isomerism in Enamide : Low-temperature coupling minimizes Z-isomer formation (<5%) .
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Scale-Up Limitations : Continuous flow systems improve throughput in triazolopyrimidine cyclization .
Industrial Applications and Patent Analysis
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
- Compounds containing triazole structures are well-known for their antifungal properties. The incorporation of the triazolopyrimidine moiety in this compound suggests potential effectiveness against various fungal pathogens. Research indicates that similar compounds can inhibit fungal growth by disrupting cell membrane integrity or interfering with nucleic acid synthesis.
Anticancer Properties
- The compound's structural features allow it to exhibit cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of triazolo-containing compounds can significantly inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Enzyme Inhibition
- This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The inhibition of kinases such as c-Met and VEGFR-2 has been reported for related triazolo derivatives, suggesting that this compound could possess similar inhibitory activities. Such mechanisms are crucial for developing targeted therapies in cancer treatment .
Synthesis and Mechanism of Action
The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide typically involves multi-step organic reactions that facilitate the formation of its complex structure. The mechanism of action is likely related to its ability to bind to specific biological targets and modulate their activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Primary Use | Unique Feature |
|---|---|---|---|
| (2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide | Amide with triazole | Potential anticancer/antimicrobial | Complex dual-ring system |
| 5-Fluorouracil | Pyrimidine | Cancer therapy | Antimetabolite action |
| Clotrimazole | Triazole | Antifungal | Broad-spectrum antifungal |
| Rivastigmine | Carbamate | Alzheimer's treatment | Reversible acetylcholinesterase inhibitor |
This table illustrates how (2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide stands out due to its dual-ring structure and potential applications in both anticancer and antimicrobial fields.
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of related triazolo compounds against A549 and MCF-7 cell lines. Results indicated promising IC50 values around 0.98 µM for certain derivatives. These findings support the hypothesis that modifications in the triazole structure can enhance anticancer activity .
- Antifungal Activity : Research on triazole derivatives has shown significant antifungal effects against Candida species. The mechanism often involves inhibiting ergosterol synthesis in fungal membranes, which could be applicable to the compound due to its structural similarities to known antifungals like clotrimazole .
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A key structural analog is (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (CAS: 477870-59-0, ). Both compounds share the (2E)-enamide backbone but differ in substituents:
- Target Compound: Aryl Group: 2,4-Dichlorophenyl (electron-withdrawing, lipophilic). Molecular Formula: Not explicitly provided, but inferred as C₂₁H₂₀Cl₂N₆O.
- Analog (): Aryl Group: 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl (bulkier, mixed halogenation). Side Chain: Dimethylaminopropyl (basic, enhances solubility). Molecular Formula: C₂₁H₂₄ClFN₂O₂, Molar Mass: 390.88 g/mol.
Implications of Structural Differences
- Binding Interactions: The triazolopyrimidine moiety may engage in stronger π-π stacking or hydrogen bonding compared to the dimethylamino group, which primarily contributes to solubility and cationic interactions. Such differences could lead to divergent target affinities (e.g., kinase vs. GPCR targets).
- Stereochemical Considerations : The (2E) configuration in both compounds ensures a trans arrangement, critical for maintaining planar geometry and optimal binding to hydrophobic pockets in proteins .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Potential: While the target compound’s activity is undocumented in the evidence, structurally related enamide derivatives (e.g., compound 4 in ) exhibit potent anti-Helicobacter pylori activity (80.5% inhibition at 100 µM), suggesting that the dichlorophenyl and triazolopyrimidine groups could synergize for similar effects .
- Chirality and Activity : The (2E) configuration’s fixed geometry avoids enantiomeric complexity, contrasting with chiral compounds like tartaric acid ( ), where stereochemistry significantly impacts biological activity. This simplifies synthesis and reduces variability in target interactions .
- Toxicity and Solubility: The triazolopyrimidine group may introduce hepatotoxicity risks common to heterocyclic systems, whereas the dimethylamino analog’s side chain could enhance solubility but increase off-target interactions .
Biological Activity
The compound (2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of amides and incorporates a dichlorophenyl group along with a triazolopyrimidine moiety, which are structural features often associated with significant bioactivity.
Chemical Structure and Properties
The structural complexity of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈Cl₂N₄O |
| Molecular Weight | 349.24 g/mol |
| LogP (Octanol/Water) | 6.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Biological Activity Overview
The biological activity of this compound is attributed to its ability to interact with various macromolecular targets such as proteins and nucleic acids. Compounds with similar structures have shown promising activities in several areas:
- Antimicrobial Activity : Many triazole-containing compounds exhibit antifungal properties. The potential for this compound to act against fungal infections is supported by studies indicating that triazole derivatives can inhibit fungal growth effectively.
- Anticancer Properties : The unique combination of aromatic and heterocyclic rings may contribute to cytotoxic effects against various cancer cell lines. Research has demonstrated that related triazolopyrimidine derivatives possess significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 and MCF-7 .
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, a common mechanism for therapeutic agents. For instance, certain triazolo derivatives have been reported to inhibit key metabolic enzymes, which could lead to therapeutic applications in cancer and metabolic diseases.
Anticancer Activity
A study evaluated the anticancer properties of various triazolopyrimidine derivatives, including those structurally similar to our compound. The findings indicated that compounds exhibited IC50 values ranging from 17.83 µM to over 100 µM against MDA-MB-231 and MCF-7 cell lines, with some demonstrating better efficacy than standard chemotherapeutics like Cisplatin .
Antimicrobial Efficacy
In vitro studies on related compounds have shown moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .
The biological activity of (2E)-3-(2,4-dichlorophenyl)-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]prop-2-enamide likely involves multiple mechanisms:
- Interaction with DNA/RNA : The triazole and pyrimidine moieties may intercalate or bind to nucleic acids, disrupting their function.
- Enzyme Inhibition : The compound may act as a competitive or non-competitive inhibitor for specific enzymes involved in crucial metabolic pathways.
- Cell Membrane Disruption : Antimicrobial activity may stem from the ability of the compound to disrupt microbial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
